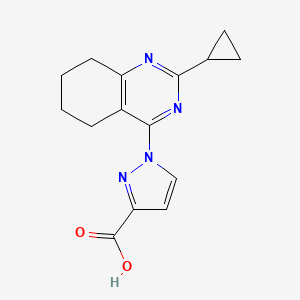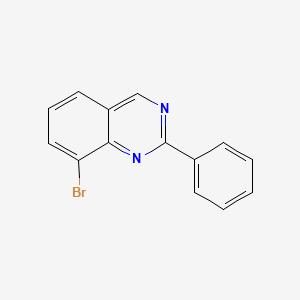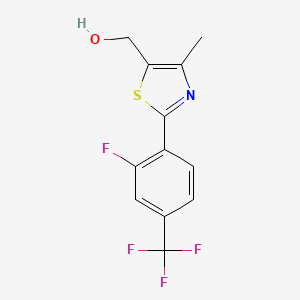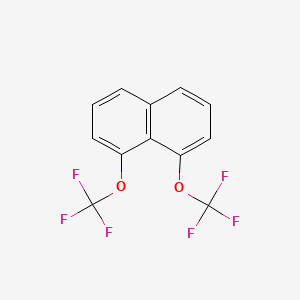![molecular formula C14H9BrO2 B15063273 4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one CAS No. 87317-83-7](/img/structure/B15063273.png)
4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a bromomethyl group attached to the chromenone core, which enhances its reactivity and potential for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-2H-chromen-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using less hazardous solvents and reagents, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: Substituted coumarin derivatives with various functional groups.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Methylated coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, fluorescent probes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzymes or disruption of cellular processes. The compound’s chromenone core can also interact with DNA and proteins, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2H-chromen-2-one: Lacks the bromomethyl group, resulting in different reactivity and biological activity.
7-Hydroxy-4-methylcoumarin: Contains a hydroxyl group, which imparts different chemical properties and applications.
3-(Bromoacetyl)coumarin: Features a bromoacetyl group instead of a bromomethyl group, leading to distinct reactivity and uses.
Uniqueness
4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE is unique due to its bromomethyl group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new bioactive compounds .
Eigenschaften
CAS-Nummer |
87317-83-7 |
|---|---|
Molekularformel |
C14H9BrO2 |
Molekulargewicht |
289.12 g/mol |
IUPAC-Name |
4-(bromomethyl)benzo[h]chromen-2-one |
InChI |
InChI=1S/C14H9BrO2/c15-8-10-7-13(16)17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-7H,8H2 |
InChI-Schlüssel |
UTCSIUINGCNEKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


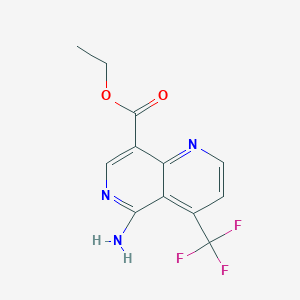
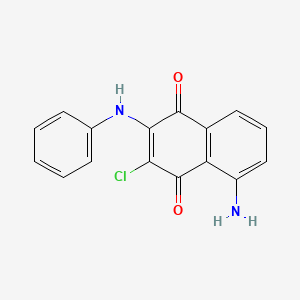
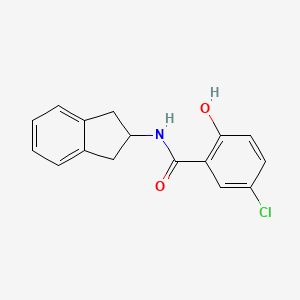
![2,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B15063220.png)
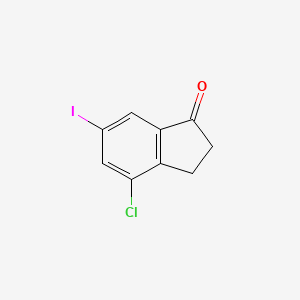
![4'-(Quinoxalin-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B15063230.png)
![Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B15063241.png)
![8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15063248.png)
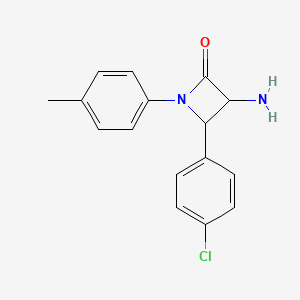
![N'-{[(Methylsulfanyl)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15063257.png)
